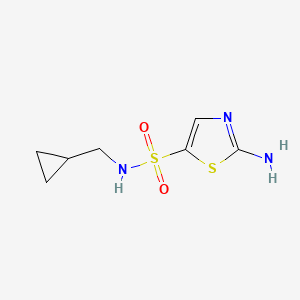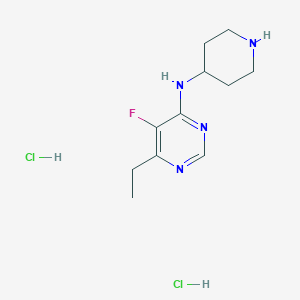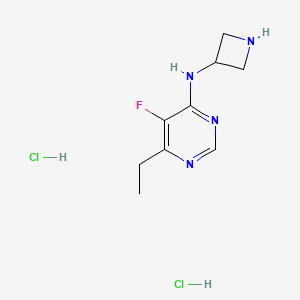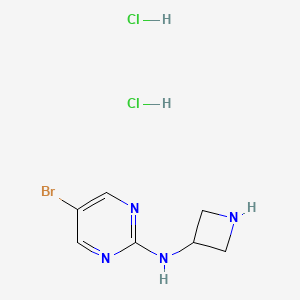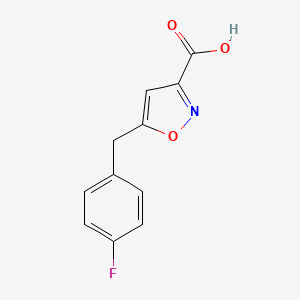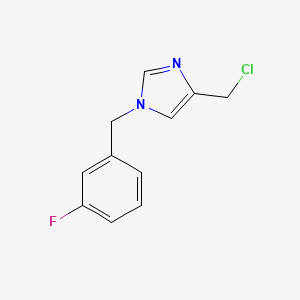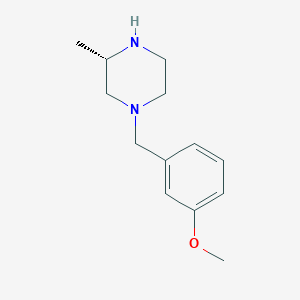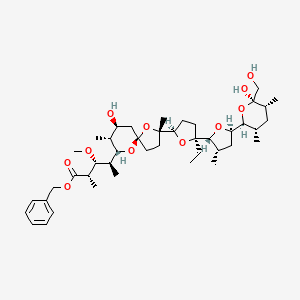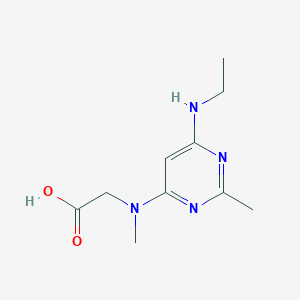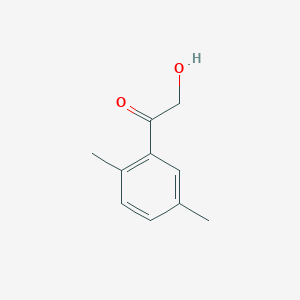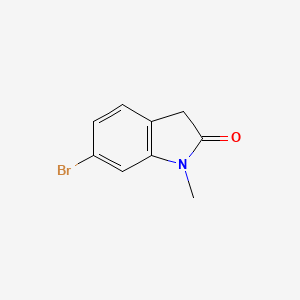![molecular formula C20H24BFO3 B1489587 2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246843-54-7](/img/structure/B1489587.png)
2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
This compound is a boric acid derivative with the molecular formula C20H24BFO3 and a molecular weight of 342.2 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The structure of similar compounds has been verified by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS). The single crystal structure was determined by X-ray diffraction .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Scientific Research Applications
Organic Synthesis
This compound is utilized as a reactant in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
As a boronic acid derivative , it is involved in the development of proteasome inhibitors . These inhibitors are crucial in the treatment of cancer, as they can induce apoptosis in cancer cells by disrupting protein degradation pathways.
Material Science
The compound’s boronic ester group is essential in creating polymers and co-polymers with unique properties, such as increased thermal stability and flame retardancy . These materials find applications in aerospace, electronics, and automotive industries.
Catalysis
In catalytic processes, this compound can act as a ligand to stabilize transition metal complexes . These complexes are then used as catalysts in various organic transformations, including oxidation and reduction reactions.
Fluorine Chemistry
The fluorine atom present in the compound is significant in the study of fluorine’s effects on the physical and chemical properties of organic molecules . This includes investigations into the stability, reactivity, and electronic properties of fluorinated compounds.
Bioconjugation
This compound can be used for the modification of biomolecules . The boronic ester can react with cis-diols on sugars or glycoproteins, enabling the attachment of probes or other molecules for biological studies.
Sensor Development
Due to its ability to form reversible covalent bonds with diols, this compound is used in the development of chemical sensors for detecting sugars and other biological analytes .
Environmental Studies
The compound’s boronic ester functionality is explored for its potential in capturing and detecting various environmental pollutants , such as heavy metals and organic contaminants .
properties
IUPAC Name |
2-[4-[(4-fluoro-2-methylphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO3/c1-14-12-17(22)9-6-15(14)13-23-18-10-7-16(8-11-18)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKFDVNCVYDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluoro-2-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B1489504.png)
